

chemical structure and properties of HMB-Val-Ser-Leu-VE

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An In-depth Technical Guide to HMB-Val-Ser-Leu-VE

This guide provides a detailed overview of the chemical structure, properties, biological activity, and experimental methodologies related to **HMB-Val-Ser-Leu-VE**, a peptidyl vinyl ester derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

HMB-Val-Ser-Leu-VE is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial for its mechanism of action.

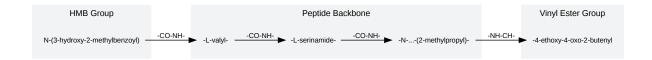
The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]

Table 1: Chemical Identifiers



Identifier	Value	Reference
CAS Number	862891-04-1	[1][2][3]
Molecular Formula	C26H39N3O7	[2][3][4]
Molecular Weight	505.6 g/mol	[2][3][4]
Canonical SMILES	CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC (=O)C1=C(C(=CC=C1)O)C	[4]
InChI Key	YQKMRGLFGXKLJC- VOSPOJDESA-N	[2]

| InChI String | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |



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Figure 1: Simplified block diagram of HMB-Val-Ser-Leu-VE's structure.

Physicochemical Properties

HMB-Val-Ser-Leu-VE is a solid powder at room temperature. Its solubility has been determined in various solvents, which is critical for its use in experimental settings.

Table 2: Physicochemical Data



Property	Value	Reference
Purity	≥98%	[2][5]
XLogP3	2.9	[4]
Hydrogen Bond Donor Count	5	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	14	[4]
Topological Polar Surface Area	154 Ų	[4]
Solubility	DMF: 20 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:10): 0.5 mg/ml	[2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |

Biological Activity and Mechanism of Action

HMB-Val-Ser-Leu-VE is recognized as a cell-permeable, irreversible, and highly selective inhibitor of the 20S proteasome's trypsin-like activity.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the selective degradation of intracellular proteins, thereby regulating key cellular processes such as cell cycle progression and apoptosis.[1]

The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]

Table 3: Inhibitory Activity

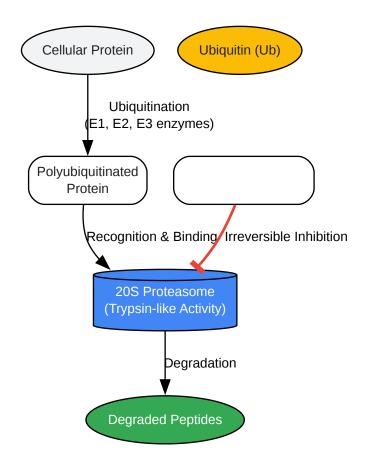


Target	IC50	GI ₅₀	Reference
20S Proteasome (Trypsin-like activity)	33 nM (0.033 μM)	-	[1][2]
20S Proteasome (Chymotrypsin-like activity)	>10 μM	-	[2]
20S Proteasome (Post-acidic-like activity)	>10 μM	-	[2]

| Trypanosoma brucei | - | 31.6 μM |[2] |

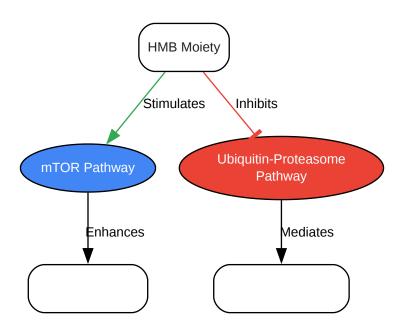
The HMB (β-hydroxy-β-methylbutyrate) component is a metabolite of the amino acid leucine and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein synthesis, often through the mTOR pathway, and inhibiting protein degradation via the ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety complements the direct proteasome inhibition by the vinyl ester group.





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Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by HMB-Val-Ser-Leu-VE.



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Figure 3: Proposed signaling actions of the HMB component.

Experimental Findings and Applications

Research has shown that **HMB-Val-Ser-Leu-VE** exhibits specific biological effects in various cell types without general toxicity.

Table 4: Summary of Experimental Observations

System/Cell Line	Observation	Implication	Reference
Colon-carcinoma cell lines (COO115, HCT116)	Non-toxic and did not affect cell proliferation.	The compound has a favorable toxicity profile in these cancer cell lines.	[1]
HLA-A2 positive lymphoblastoid cells	Caused a dose- dependent increase of CLG-specific killing.	Suggests the compound may enhance the generation and presentation of immunogenic peptides by MHC class I molecules.	[1]

| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for trypanosomiasis. |[2] |

These findings highlight the compound's potential in immunology and parasitology research, stemming from its specific modulation of the proteasome.

Experimental Protocols

While the specific synthesis protocol for **HMB-Val-Ser-Leu-VE** is detailed in the primary literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is outlined below. Additionally, a cited method for HMB determination in plasma provides a practical example of relevant analytical techniques.

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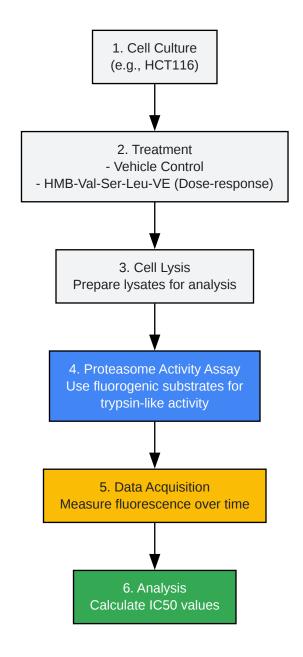


This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB levels in plasma samples.[8]

- Sample Preparation: Add 25 μL of an internal standard solution (6 mM tropic acid in methanol) to 975 μL of plasma.
- Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each extraction.
- Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a nitrogen stream at 50°C.
- Derivatization: Reconstitute the residue in 50 μ L of pyridine and 50 μ L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.
- Analysis: Inject the final derivatized sample into the GC-MS system for analysis.

The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome inhibitor like **HMB-Val-Ser-Leu-VE** in vitro.





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Figure 4: General experimental workflow for inhibitor testing.

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